5-Methyl-4-propylpyrrolidin-2-one is a pyrrolidone derivative with the molecular formula . This compound features a five-membered lactam ring, which contributes to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name is 5-methyl-4-propylpyrrolidin-2-one, and its CAS number is 90204-50-5.
5-Methyl-4-propylpyrrolidin-2-one is classified as a cyclic amine and a lactam. It is synthesized from simpler organic compounds through various chemical reactions. The compound has garnered interest for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders .
The synthesis of 5-methyl-4-propylpyrrolidin-2-one typically involves several key steps:
The molecular structure of 5-methyl-4-propylpyrrolidin-2-one can be represented using various chemical notation systems:
InChI=1S/C8H15NO/c1-3-4-7-5-8(10)9-6(7)2/h6-7H,3-5H2,1-2H3,(H,9,10)
UUALIQLYNNKQIM-UHFFFAOYSA-N
CCCC1CC(=O)NC1C
The molecular weight of this compound is approximately 141.21 g/mol.
5-Methyl-4-propylpyrrolidin-2-one can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like Oxone and reducing agents such as hydrogen gas in the presence of catalysts . Reaction conditions typically involve moderate temperatures and pressures to optimize yields.
The mechanism of action for 5-methyl-4-propylpyrrolidin-2-one primarily involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence biochemical pathways relevant to various applications in pharmacology and biochemistry. The precise molecular targets depend on the context of use, particularly in therapeutic settings .
Property | Value |
---|---|
CAS Number | 90204-50-5 |
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
Purity | 95% |
The compound exhibits typical characteristics associated with cyclic amines and lactams, such as solubility in organic solvents and stability under standard laboratory conditions .
5-Methyl-4-propylpyrrolidin-2-one has diverse applications across several scientific domains:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: